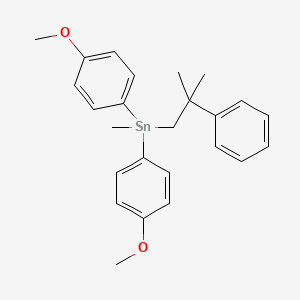
Bis(4-methoxyphenyl)(methyl)(2-methyl-2-phenylpropyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-methoxyphenyl)(methyl)(2-methyl-2-phenylpropyl)stannane is an organotin compound characterized by the presence of tin (Sn) bonded to organic groups. This compound is notable for its unique structure, which includes two 4-methoxyphenyl groups, a methyl group, and a 2-methyl-2-phenylpropyl group attached to the tin atom. Organotin compounds are widely studied due to their applications in various fields, including catalysis, materials science, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-methoxyphenyl)(methyl)(2-methyl-2-phenylpropyl)stannane typically involves the reaction of organotin halides with appropriate organic reagents. One common method is the reaction of trimethyltin chloride with 4-methoxyphenylmagnesium bromide, followed by the addition of 2-methyl-2-phenylpropyl bromide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or column chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-methoxyphenyl)(methyl)(2-methyl-2-phenylpropyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides or hydroxides.
Reduction: Reduction reactions can convert the tin(IV) center to tin(II).
Substitution: The compound can participate in nucleophilic substitution reactions, where the organic groups attached to tin are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or organolithium reagents are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce various organotin derivatives.
Aplicaciones Científicas De Investigación
Bis(4-methoxyphenyl)(methyl)(2-methyl-2-phenylpropyl)stannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of Bis(4-methoxyphenyl)(methyl)(2-methyl-2-phenylpropyl)stannane involves its interaction with molecular targets through its organotin center. The tin atom can coordinate with various ligands, facilitating catalytic processes or biological interactions. The pathways involved often include coordination chemistry and organometallic mechanisms, where the tin atom plays a central role in mediating reactions .
Comparación Con Compuestos Similares
Similar Compounds
Bis(4-methoxyphenyl)phosphine: Similar in structure but contains phosphorus instead of tin.
Bis(2-methoxyphenyl)phosphine: Another organophosphorus compound with similar organic groups.
Dimethoxytrityl (DMT): Used as a protecting group in organic synthesis, particularly in nucleoside chemistry.
Uniqueness
The presence of the tin atom allows for unique coordination chemistry and catalytic properties not observed in similar organophosphorus compounds .
Propiedades
Número CAS |
78599-88-9 |
|---|---|
Fórmula molecular |
C25H30O2Sn |
Peso molecular |
481.2 g/mol |
Nombre IUPAC |
bis(4-methoxyphenyl)-methyl-(2-methyl-2-phenylpropyl)stannane |
InChI |
InChI=1S/C10H13.2C7H7O.CH3.Sn/c1-10(2,3)9-7-5-4-6-8-9;2*1-8-7-5-3-2-4-6-7;;/h4-8H,1H2,2-3H3;2*3-6H,1H3;1H3; |
Clave InChI |
GVJSWAJHJGLSQA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C[Sn](C)(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


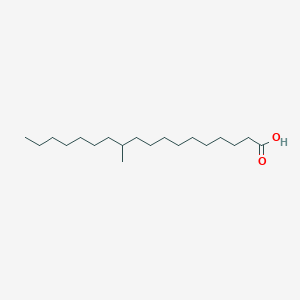
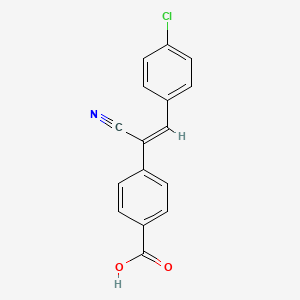
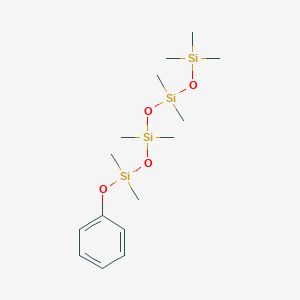

![{[(N-Heptanoyl-5-oxidanidyl-5-oxidanylidene-D-norvalyl)oxy]methyl}benzene](/img/structure/B14444171.png)
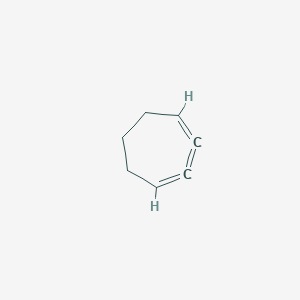
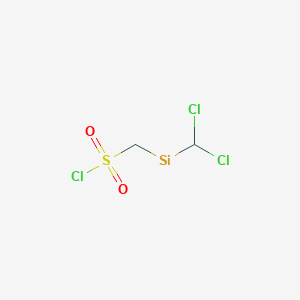
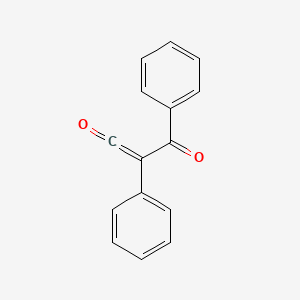
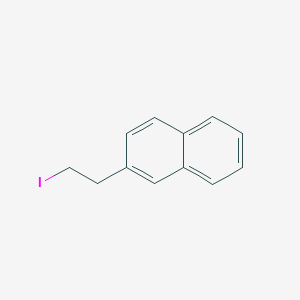
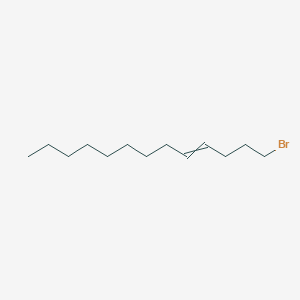
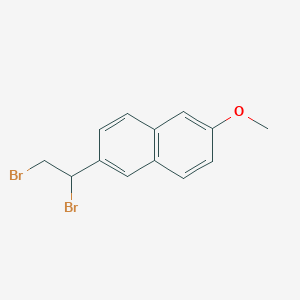
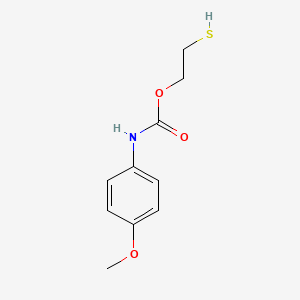
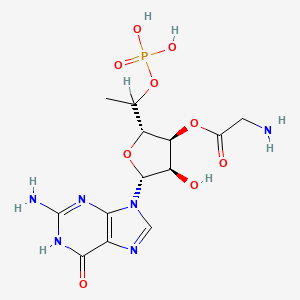
![Dimethyl[tris(trimethylsilyl)methyl]silyl trifluoroacetate](/img/structure/B14444221.png)
